![molecular formula C18H26O4 B14148965 2'-Acetyl-4,4,5',5'-tetramethyl[1,1'-bi(cyclohexane)]-2,3',6-trione CAS No. 89129-64-6](/img/structure/B14148965.png)
2'-Acetyl-4,4,5',5'-tetramethyl[1,1'-bi(cyclohexane)]-2,3',6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Acetyl-4,4,5’,5’-tetramethyl[1,1’-bi(cyclohexane)]-2,3’,6-trione is a complex organic compound with the molecular formula C18H26O4 This compound is characterized by its unique structure, which includes multiple cyclohexane rings and acetyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Acetyl-4,4,5’,5’-tetramethyl[1,1’-bi(cyclohexane)]-2,3’,6-trione typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2’-Acetyl-4,4,5’,5’-tetramethyl[1,1’-bi(cyclohexane)]-2,3’,6-trione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The acetyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, often in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
2’-Acetyl-4,4,5’,5’-tetramethyl[1,1’-bi(cyclohexane)]-2,3’,6-trione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or its role as a building block for drug development.
Industry: It can be used in the production of specialty chemicals, materials, and other industrial applications.
Mecanismo De Acción
The mechanism by which 2’-Acetyl-4,4,5’,5’-tetramethyl[1,1’-bi(cyclohexane)]-2,3’,6-trione exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact mechanism may vary depending on the context and the specific application being studied.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane, 1,2,4,5-tetramethyl: This compound shares a similar cyclohexane structure but lacks the acetyl groups.
2-Allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another compound with a similar tetramethyl structure but different functional groups.
Uniqueness
2’-Acetyl-4,4,5’,5’-tetramethyl[1,1’-bi(cyclohexane)]-2,3’,6-trione is unique due to its specific combination of acetyl and tetramethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are desired.
Propiedades
Número CAS |
89129-64-6 |
|---|---|
Fórmula molecular |
C18H26O4 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
2-(2-acetyl-5,5-dimethyl-3-oxocyclohexyl)-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C18H26O4/c1-10(19)15-11(6-17(2,3)7-12(15)20)16-13(21)8-18(4,5)9-14(16)22/h11,15-16H,6-9H2,1-5H3 |
Clave InChI |
FAUUNYKVVJHVOB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1C(CC(CC1=O)(C)C)C2C(=O)CC(CC2=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B14148886.png)
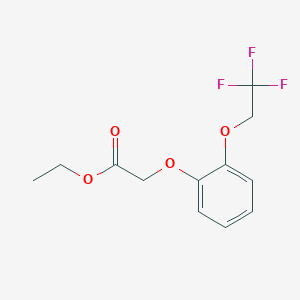
![4,4'-({3-[(2,4-dichlorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B14148915.png)
![5-{(E)-[(2-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14148923.png)
![Diethyl [benzoyl(3-methylphenyl)amino]propanedioate](/img/structure/B14148930.png)
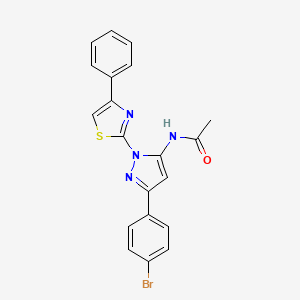
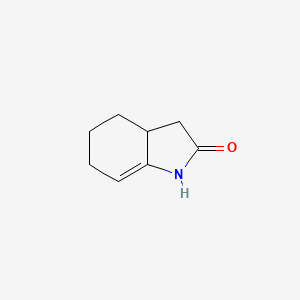

![(1S,5R)-2-Oxabicyclo[3.2.1]octan-3-one](/img/structure/B14148945.png)
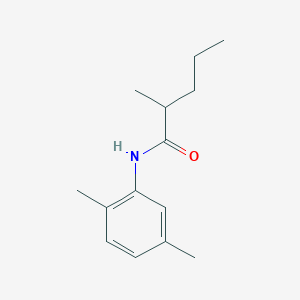
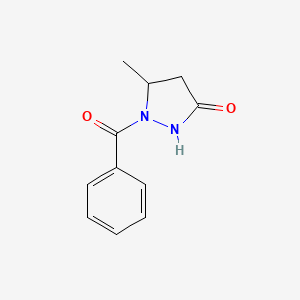

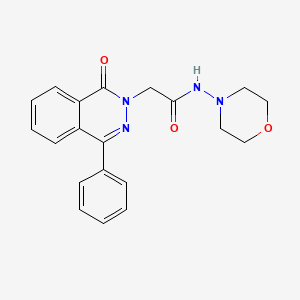
![4-methyl-N'-[(E)-quinoxalin-6-ylmethylidene]benzenesulfonohydrazide](/img/structure/B14148979.png)
